molecular formula C23H22FN3O3S B2442609 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 899754-18-8

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2442609
CAS No.: 899754-18-8
M. Wt: 439.51
InChI Key: ULRXZPDGARSFKA-UHFFFAOYSA-N
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Description

The compound “2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C22H19F2N3O3S, an average mass of 443.466 Da, and a monoisotopic mass of 443.111511 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a base for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction . The acids resulted from hydrogen carbonate hydrolysis of their corresponding esters which were prepared by condensation of salicylamide with various aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and a 5-fluoro-2-methylphenyl group attached to an acetamide group .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on similar compounds, such as those involving pyrimidine derivatives, has focused on their crystal structures and molecular interactions. For instance, studies on crystal structures of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations about the methylene C atom of the thioacetamide bridge. Such configurations facilitate intramolecular hydrogen bonding, stabilizing the molecule's folded conformation (Subasri et al., 2016). These structural insights are crucial for understanding how similar compounds might interact at the molecular level, influencing their potential as therapeutic agents or in material science.

Antifolate Activity and Antitumor Properties

Compounds with a thieno[2,3-d]pyrimidine or similar scaffolds have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway. One study highlighted the synthesis of classical and nonclassical antifolates based on pyrrolo[2,3-d]pyrimidine derivatives, showing significant inhibitory activity against human DHFR and potential antitumor properties (Gangjee et al., 2007). Such findings suggest that related compounds could have applications in cancer research, particularly in the design of new chemotherapy agents.

Quantum Chemical Insight and Antiviral Applications

The quantum chemical analysis of related compounds provides valuable insights into their molecular structure, interactions, and potential applications. For example, a study on the antiviral active molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide highlighted its potential against SARS-CoV-2 by examining its molecular docking, spectroscopic properties, and drug-likeness (Mary et al., 2020). This suggests that compounds with similar chemical backbones could be explored for their antiviral properties, contributing to the development of treatments for viral infections.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-3-4-11-27-22(29)21-20(16-7-5-6-8-18(16)30-21)26-23(27)31-13-19(28)25-17-12-15(24)10-9-14(17)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRXZPDGARSFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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